

Spectroscopic Profile of Disperse Blue 366: A Technical Guide

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Compound of Interest

Compound Name: Disperse blue 366

Cat. No.: B12361970

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This technical guide provides a comprehensive overview of the spectroscopic data for the monoazo dye, **Disperse Blue 366** (C.I. **Disperse Blue 366**). Due to the limited availability of directly published experimental spectra for this specific compound, this document combines known factual information with theoretically derived estimations based on the analysis of its constituent chemical moieties and analogous compounds. This guide is intended to support research and development activities by providing a robust, albeit partially predictive, spectroscopic profile.

Introduction to Disperse Blue 366

Disperse Blue 366 is a synthetic organic dye primarily utilized in the textile industry for dyeing polyester and other synthetic fibers.^[1] Its chemical structure, belonging to the single azo class, imparts a characteristic blue color and determines its physicochemical properties, including its spectroscopic signature.^{[2][3]} The dye is synthesized through the diazotization of 2,6-dibromo-4-nitroaniline, followed by coupling with N,N-diethyl-3-methylbenzenamine and a subsequent cyanation step.^[2]

Chemical Structure:

While a definitive 2D structure is not readily available in the search results, based on its synthesis pathway, the core structure consists of a substituted azobenzene backbone.

Spectroscopic Data

The following tables summarize the estimated and expected spectroscopic data for **Disperse Blue 366**. It is crucial to note that these values are based on the analysis of similar azo dye structures and the known functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an azo dye is characterized by strong absorption bands in the visible region, which are responsible for its color. The position and intensity of these bands are sensitive to the solvent polarity.

Table 1: Estimated UV-Vis Spectroscopic Data for **Disperse Blue 366**

Parameter	Estimated Value	Solvent(s)
λ_{max} (nm)	550 - 600 nm	Dichloromethane, Acetone, Methanol

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For **Disperse Blue 366**, key characteristic peaks are expected from the aromatic rings, the azo group, the nitro group, the cyano group, and the alkyl groups of the diethylamino substituent.

Table 2: Estimated Fourier-Transform Infrared (FTIR) Spectroscopic Data for **Disperse Blue 366**

Wavenumber (cm ⁻¹)	Assignment
~3100 - 3000	Aromatic C-H stretch
~2970 - 2850	Aliphatic C-H stretch (from ethyl groups)
~2230 - 2210	C≡N stretch (Cyano group)
~1600 - 1580	Aromatic C=C stretch
~1530 - 1500	Asymmetric NO ₂ stretch
~1450 - 1400	N=N stretch (Azo group)
~1350 - 1330	Symmetric NO ₂ stretch
~830 - 810	C-H out-of-plane bending for a 1,2,4-trisubstituted benzene ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The estimated chemical shifts for **Disperse Blue 366** are based on the analysis of its precursors and similar substituted aromatic compounds.

Table 3: Estimated ¹H NMR Spectroscopic Data for **Disperse Blue 366** (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0 - 8.2	s	2H	Protons on the dibromo-nitro-phenyl ring
~7.0 - 7.5	m	3H	Protons on the diethyl-methyl-phenyl ring
~3.4 - 3.6	q	4H	-CH ₂ - of ethyl groups
~2.3 - 2.5	s	3H	-CH ₃ of the methyl group on the phenyl ring
~1.2 - 1.4	t	6H	-CH ₃ of ethyl groups

Table 4: Estimated ¹³C NMR Spectroscopic Data for **Disperse Blue 366** (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~150 - 155	Aromatic C attached to the azo group
~145 - 150	Aromatic C attached to the nitro group
~140 - 145	Aromatic C attached to the diethylamino group
~130 - 140	Aromatic C-H
~120 - 130	Aromatic C-Br
~115 - 120	Aromatic C-H
~110 - 115	C \equiv N (Cyano group)
~45 - 50	-CH ₂ - of ethyl groups
~20 - 25	-CH ₃ of the methyl group on the phenyl ring
~10 - 15	-CH ₃ of ethyl groups

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like **Disperse Blue 366**.

UV-Vis Spectroscopy

- **Sample Preparation:** A dilute solution of **Disperse Blue 366** is prepared in a suitable UV-transparent solvent (e.g., methanol, ethanol, or dichloromethane) to an absorbance value within the linear range of the spectrophotometer (typically below 1.5).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Data Acquisition:** The spectrum is recorded over a wavelength range of 200-800 nm. The solvent is used as a blank for baseline correction. The wavelength of maximum absorbance (λ_{max}) is determined.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered dye is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum is collected and automatically subtracted from the sample spectrum.

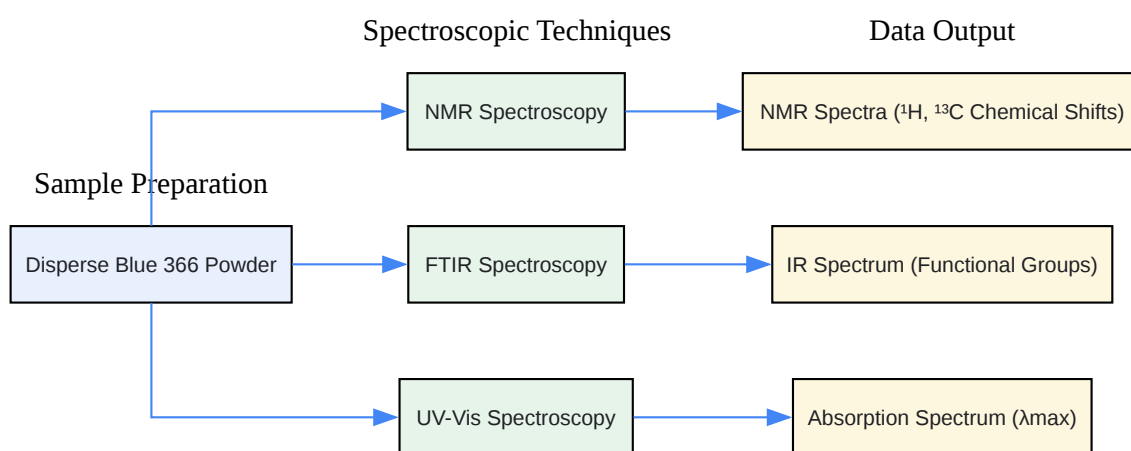
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **Disperse Blue 366** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).

- Data Acquisition: Both ^1H and ^{13}C NMR spectra are acquired. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Visualizations

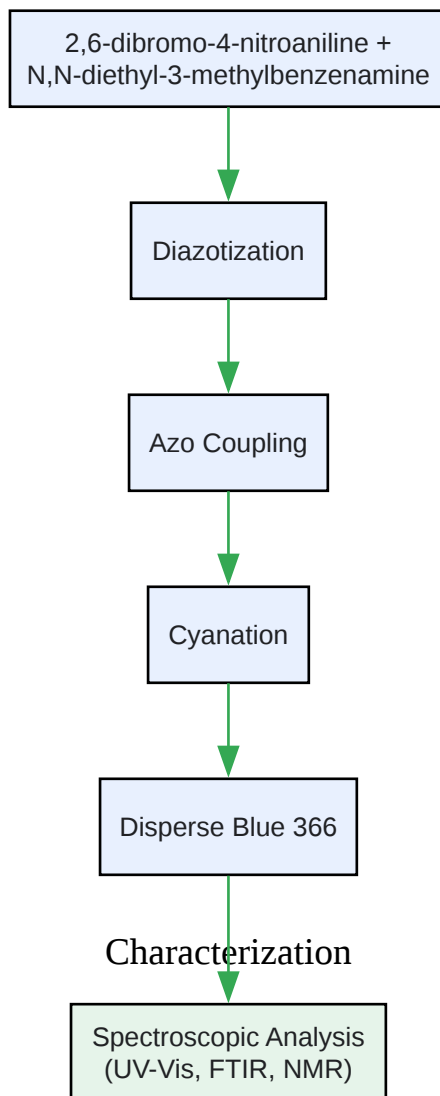
The following diagrams illustrate the general workflows for the spectroscopic analysis of **Disperse Blue 366**.



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General workflow for the spectroscopic analysis of **Disperse Blue 366**.

Synthesis



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Logical relationship between synthesis and spectroscopic characterization.

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References

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